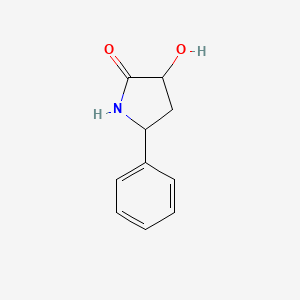

3-Hydroxy-5-phenylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-6-8(11-10(9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPBZSBDIOOTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Pyrrolidin 2 One Core in Heterocyclic Chemistry

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif of considerable importance in the field of chemistry. researchgate.netresearchgate.net This structural unit is a cornerstone in numerous natural products and synthetic molecules with a wide array of biological activities. researchgate.netfrontiersin.org Its prevalence in medicinal chemistry is noteworthy, with pyrrolidinone derivatives being explored for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. researchgate.netekb.eg The versatility of the pyrrolidinone scaffold allows for diverse functionalization, making it a valuable building block for the design and synthesis of novel compounds. frontiersin.orgnih.gov The non-planar, sp3-hybridized nature of the saturated pyrrolidinone ring enables a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.gov This characteristic is crucial for achieving specific stereochemical arrangements that can significantly influence biological activity. nih.gov

The Research Landscape and Specific Focus on 3 Hydroxy 5 Phenylpyrrolidin 2 One

Research into pyrrolidin-2-one derivatives is extensive and multifaceted. A significant area of investigation involves the development of efficient and environmentally friendly synthetic methodologies, such as microwave-assisted and multicomponent reactions, to produce these compounds in high yield and purity. ekb.egresearchgate.net The exploration of their pharmacological potential is another major driver of research, with numerous studies focusing on their anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netekb.egresearchgate.net

Within this broad landscape, 3-Hydroxy-5-phenylpyrrolidin-2-one has garnered specific attention. Research efforts are often directed at the synthesis of this compound and its analogues. For instance, microwave-assisted synthesis has been successfully employed to create derivatives of this compound. researchgate.netejournal.by Furthermore, studies have investigated the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones, which are closely related structurally. researchgate.netnih.gov The potential biological activities of these compounds are also a key focus, with research exploring their utility as antitumor and antimicrobial agents. ekb.egejournal.by

Structural Characterization and Conformational Analysis of 3 Hydroxy 5 Phenylpyrrolidin 2 One Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the structural features of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed information about the chemical environment of atoms and the types of functional groups present within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to characterize 3-hydroxy-5-phenylpyrrolidin-2-one derivatives.

In the ¹H NMR spectrum of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, a derivative, specific signals reveal the arrangement of protons. jst-ud.vn For instance, a singlet at 5.88 ppm is attributed to the proton at a key position in the ring structure, while a multiplet between 7.25 and 7.32 ppm corresponds to the five protons of the phenyl group. jst-ud.vn Another derivative, (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, shows a singlet for the hydroxyl proton at 9.110 ppm and a series of doublets and triplets for the aromatic protons of the phenyl ring between 7.112 and 7.826 ppm. ekb.eg

Detailed ¹H and ¹³C NMR data for representative derivatives are presented in the tables below.

Table 1: ¹H NMR Data for 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one jst-ud.vn

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.34 | t | 1H | Ar-H |

| 7.97 - 7.95 | m | 2H | Ar-H |

| 7.46 | t | 1H | Ar-H |

| 7.25 - 7.32 | m | 5H | Ar-H |

| 5.88 | s | 1H | C-H |

Table 2: ¹³C NMR Data for 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one jst-ud.vn

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 195.88 | C=O (acetyl) |

| 163.86 | C=O (lactam) |

| 148.55 - 120.32 | Aromatic C |

| 116.77 | C=C |

| 62.17 | C-5 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound derivatives, characteristic absorption bands confirm the presence of key structural motifs.

For example, in (3E)-5-Hydroxy-1-methyl-5-phenyl-3-(2-thienylmethylene)pyrrolidin-2-one, a broad absorption band around 3392 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. ekb.eg The sharp, strong absorption at 1678 cm⁻¹ corresponds to the C=O stretching vibration of the lactam ring. ekb.eg These characteristic frequencies provide clear evidence for the presence of both the hydroxyl and lactam functional groups.

Table 3: Characteristic IR Absorption Bands for (3E)-5-Hydroxy-1-methyl-5-phenyl-3-(2-thienylmethylene)pyrrolidin-2-one ekb.eg

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3392 | -OH | Stretching |

X-ray Crystallography for Molecular Structure and Chirality

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of derivatives of this compound has been instrumental in confirming their molecular structures. For instance, the analysis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one revealed that it crystallizes in an orthorhombic centrosymmetric crystal form. researchgate.netejournal.by This analysis unambiguously established the E-configuration of the double bond at the C3 position. researchgate.netejournal.by

Similarly, the crystal structure of 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one has been determined, providing precise data on the bond lengths and angles within the molecule. researchgate.net The pyrrolidine (B122466) ring in this derivative adopts an envelope conformation. researchgate.net

Determination of Absolute and Relative Stereochemistry

Due to the presence of chiral centers, this compound and its derivatives can exist as different stereoisomers. X-ray crystallography is a powerful tool for determining the absolute and relative stereochemistry of these compounds. The spatial arrangement of substituents around the chiral carbons can be definitively assigned. ekb.egresearchgate.netresearchgate.net

For example, in the case of some γ-lactam derivatives, the relative stereochemistry was assigned through single crystal X-ray diffraction. bham.ac.uk This is crucial for understanding the biological activity of these molecules, as different stereoisomers can have vastly different pharmacological properties.

Analysis of Chiral Centers and Molecular Geometry

The this compound core contains at least two chiral centers at the C3 and C5 positions. ekb.egresearchgate.net The substituents at these centers can be arranged in different spatial orientations, leading to diastereomers and enantiomers.

Future Research Directions and Advanced Applications for 3 Hydroxy 5 Phenylpyrrolidin 2 One

Development of Highly Efficient and Sustainable Synthetic Strategies

The future synthesis of 3-Hydroxy-5-phenylpyrrolidin-2-one and its derivatives is geared towards methods that are not only efficient in terms of yield and selectivity but also adhere to the principles of green chemistry. rsc.org Research is increasingly focused on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Key strategies include:

Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral pyrrolidin-2-one cores. nih.govthieme-connect.com Domino reactions, which allow for the formation of multiple bonds in a single pot, are particularly efficient, yielding highly substituted products with excellent diastereo- and enantioselectivities. nih.govthieme-connect.com For instance, an organocatalytic aza-Michael/aldol domino reaction between α-ketoamides and α,β-unsaturated aldehydes has been developed to produce functionalized 1,3,5-triarylpyrrolidin-2-ones with high stereocontrol. nih.govthieme-connect.com

Microwave-Assisted Synthesis : Microwave irradiation significantly accelerates reaction rates, often leading to higher yields and purity in shorter timeframes. ekb.egresearchgate.net This technique has been successfully applied to the one-pot, solvent-free synthesis of derivatives like (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, highlighting its eco-friendly advantages. ekb.egresearchgate.net

Visible-Light Photoredox Catalysis : Offering a metal-free and eco-friendly alternative, visible-light-mediated reactions are gaining traction. nih.gov A catalyst-free method for the stereoselective synthesis of chalcogen-tethered γ-lactams has been reported, proceeding via a 5-exo-dig intramolecular radical cyclization under visible light, which can be scaled up using continuous-flow reactors. nih.gov

Multi-Component Reactions (MCRs) : MCRs are highly atom-economical, combining three or more reactants in a single operation to rapidly generate molecular complexity. nih.gov A one-pot, four-component reaction has been utilized to create a diverse library of γ-lactams, demonstrating the efficiency of this approach for generating lead-like compounds. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Pyrrolidin-2-one Scaffolds

| Strategy | Key Features | Catalyst/Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Organocatalytic Domino Reaction | Asymmetric synthesis, three contiguous stereocenters | Secondary amine organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) | Excellent diastereo- (>20:1) and enantioselectivities (60-96% ee) | nih.govthieme-connect.com |

| Microwave-Assisted Synthesis | Solvent-free, one-pot reaction | No catalyst (thermal) | Rapid, high yield, eco-friendly | ekb.egresearchgate.net |

| Visible-Light Irradiation | Catalyst-free, metal-free | Visible light, dimethyl carbonate (green solvent) | High stereoselectivity, sustainable, scalable in flow reactors | nih.gov |

| FeCl₃-Catalyzed MCR | One-pot, multi-component, solvent-free option | Ferric Chloride (FeCl₃) | High atom economy, enhanced yield, easy workup, avoids ligands | rsc.org |

Integration of Advanced Computational Approaches for De Novo Design

Computational chemistry is becoming indispensable for the rational design of novel this compound derivatives with tailored biological activities. unife.it These in silico methods accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Key computational approaches include:

Molecular Docking and Dynamics : These techniques are used to predict the binding modes and affinities of ligands to their biological targets. For example, molecular docking was used to hypothesize that a novel phenylpyrrolidine derivative could modulate AMPA receptor function, a prediction later supported by in vivo experiments. mdpi.comnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) : SAR and QSAR studies are crucial for understanding how chemical structure influences biological activity. nih.gov By analyzing a series of pyrrolidine (B122466) derivatives, researchers can identify key functional groups and structural motifs responsible for their inhibitory potency against enzymes like α-amylase and α-glucosidase. nih.gov

Pharmacophore Modeling and Virtual Screening : These methods help in identifying novel scaffolds that can interact favorably with a specific biological target. By creating a model based on known active compounds, large chemical libraries can be virtually screened to find new potential hits.

ADMET Prediction : In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This allows for early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, such as predicting blood-brain barrier permeability for potential neuroprotective agents. mdpi.comresearchgate.net

Elucidation of Complex Biological Mechanisms at the Molecular Level

A fundamental aspect of future research is to unravel the precise molecular mechanisms by which this compound and its analogues exert their biological effects. The hydroxyl group on the pyrrolidinone ring is often crucial for interaction with molecular targets.

Key areas of investigation include:

Enzyme Inhibition : The pyrrolidinone scaffold is found in inhibitors of various enzymes. Derivatives have been studied for their ability to inhibit α-amylase and α-glucosidase, which is relevant for managing diabetes. nih.gov Other research has explored their potential as inhibitors of aromatase and steroid sulphatase, enzymes implicated in hormone-dependent cancers. oup.comsbmu.ac.ir The hydroxyl group often plays a key role by forming hydrogen bonds within the enzyme's active site.

Receptor Modulation : Certain phenylpyrrolidine derivatives have shown potential in modulating neurotransmitter systems. Studies suggest they may influence glutamatergic neurotransmission, with some compounds acting on AMPA receptors, which are critical for brain function and cognitive processes. mdpi.comnih.gov

Signaling Pathway Activation : The biological effects of these compounds can be mediated through complex intracellular signaling cascades. For example, the related compound (-)-clausenamide has been shown to potentiate synaptic transmission by activating the ERK1/2-CREB pathway, a key cascade involved in learning and memory. nih.gov

Table 2: Known Molecular Targets and Biological Activities of Pyrrolidin-2-one Derivatives

| Molecular Target/Pathway | Biological Activity | Compound Class/Example | Reference(s) |

|---|---|---|---|

| α-Amylase & α-Glucosidase | Antidiabetic | N-phenylpyrrolidine-2-carboxamides | nih.gov |

| AMPA Receptor | Neuroprotection, Cognitive Enhancement | Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | mdpi.comnih.gov |

| Aromatase (Oestrogen Synthetase) | Anticancer (potential) | 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione derivatives | oup.com |

| Steroid Sulphatase | Anticancer (potential) | 4-(2,5-dioxo-1, 3-dipentylpyrrolidine-3-yl) phenylsulphinic acid | sbmu.ac.ir |

Exploration of Emerging Therapeutic Areas for this compound Scaffolds

The diverse biological activities reported for the γ-lactam core suggest that the this compound scaffold holds promise in a variety of therapeutic areas beyond its initial applications. rsc.org

Emerging therapeutic applications include:

Neurodegenerative Diseases and Stroke : Derivatives have shown significant neuroprotective effects in models of glutamate (B1630785) excitotoxicity and ischemic stroke. mdpi.comresearchgate.net The ability of some compounds to improve cognitive function, reduce neurological deficits, and cross the blood-brain barrier makes them attractive candidates for treating conditions like Alzheimer's disease and managing post-stroke recovery. mdpi.comnih.gov

Oncology : The pyrrolidin-2-one moiety is a feature in compounds with antitumor activity. ekb.egresearchgate.net Derivatives have demonstrated cytotoxicity against cancer cell lines, and their mechanism may involve the inhibition of key enzymes or protein-protein interactions essential for cancer cell proliferation, such as the p53-MDM2 interaction. ekb.egresearchgate.netmdpi.comacs.org

Infectious Diseases : Antimicrobial properties have been identified in novel hydroxypyrrolidin-2-one derivatives, indicating their potential for development into new antibacterial agents. ekb.egresearchgate.netsymbiosisonlinepublishing.com

Metabolic Disorders : As noted, the inhibition of enzymes like α-amylase and α-glucosidase by pyrrolidine derivatives points to their potential use in developing new treatments for type 2 diabetes. nih.gov

Central Nervous System Disorders : The structural similarity to racetams, a class of nootropic drugs, has prompted the design of 4-phenylpyrrolidone derivatives with both anticonvulsant and nootropic (cognitive-enhancing) activities. researchgate.net

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation

The most advanced and promising future direction lies in the tight integration of synthetic chemistry, computational modeling, and biological testing. nih.gov This synergistic, iterative approach allows for a rapid cycle of design, synthesis, and evaluation, leading to the efficient optimization of lead compounds. unife.itrsc.org

This integrated workflow typically involves:

Initial Design & Screening : Computational tools are used to design a focused library of this compound analogues and perform virtual screening to prioritize candidates. unife.it

Synthesis : Efficient and sustainable synthetic routes are employed to create the prioritized compounds. plos.org

Biological Evaluation : The synthesized compounds undergo in vitro and in vivo testing to determine their biological activity and validate computational predictions. plos.org

Iterative Optimization : The results from biological testing are fed back into the computational models. This data is used to refine SAR models and design the next generation of compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.org

This iterative strategy has been successfully applied to discover inhibitors for various targets and represents the modern paradigm in drug discovery, enabling the transformation of the versatile this compound scaffold into highly optimized therapeutic agents. nih.govrsc.org

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-5-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis of pyrrolidinone derivatives often involves cyclization of pre-functionalized precursors. For example, Gein et al. (2011) synthesized analogous 3-hydroxy-pyrrolin-2-ones via acid-catalyzed cyclization of 4-acetyl-3-hydroxy precursors under reflux in ethanol . To optimize yields, control reaction temperature (e.g., 50°C for 2.33 hours, as in ), and use stoichiometric HCl to stabilize intermediates . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton resonance at δ 8–10 ppm) .

- FT-IR : Detect carbonyl (C=O) stretching (~1700 cm) and hydroxyl (O-H) bands (~3200 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers handle safety protocols given limited toxicological data for this compound?

While Safety Data Sheets (SDS) for similar pyrrolidinones (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) indicate no known hazards, assume precautionary measures:

- Use fume hoods, nitrile gloves, and eye protection.

- Store in airtight containers in ventilated areas .

- Consult institutional guidelines for novel compounds lacking data .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Key steps:

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular Docking : Use MOE (Molecular Operating Environment) to model interactions with target proteins (e.g., antimicrobial enzymes). Align with PDB structures (e.g., 1H-indole-2-one derivatives in ) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can researchers address discrepancies in reported biological activity data for pyrrolidinone derivatives?

- Dose-Response Analysis : Replicate assays (e.g., antimicrobial MIC tests) across multiple bacterial strains, using standardized protocols (CLSI guidelines) .

- Metabolic Stability Studies : Use liver microsomes to assess compound degradation, which may explain variability in in vivo vs. in vitro results .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Q. How do polymorphic forms of this compound impact its physicochemical properties?

- PXRD and DSC : Identify polymorphs by comparing diffraction patterns and melting points.

- Solvent Screening : Recrystallize from polar (water) vs. non-polar (toluene) solvents to isolate stable forms .

- Stability studies (40°C/75% RH for 4 weeks) can guide formulation choices .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.